![molecular formula C14H18ClNO4 B1399419 [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1001335-40-5](/img/structure/B1399419.png)
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as phenylboronic pinacol esters, has been reported . These compounds are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for “2-(4-chloro-2-formyl-phenoxy)propanoic acid” is 1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) . This provides a standardized way to represent the compound’s molecular structure.Scientific Research Applications
Potential Anti-Hypertensive and Anti-Emetic Drug Development
Novel Schiff base ligands, which include components like 2-butyl-4-chloro imidazole, have been designed as potential candidates for anti-hypertensive and anti-emetic drugs . The presence of a chloro group and a carbamic acid ester in the structure could imply similar bioactivity for “[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester”.
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a widely applied carbon–carbon bond-forming reaction that is mild and functional group tolerant . Compounds with functional groups like chloro and carbamic acid esters might be suitable candidates for such reactions, suggesting a potential application in synthetic chemistry.
Bioactive Molecule Synthesis
Related compounds with amino groups and carbamic acid esters have been used in the synthesis of bioactive molecules . This suggests that “[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester” could potentially be used in the synthesis of bioactive molecules with pharmaceutical applications.
properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPZRUKRLPEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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